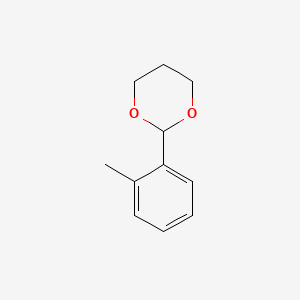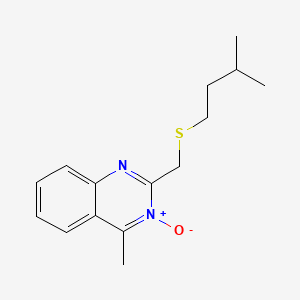
Quinazoline, 4-methyl-2-(((3-methylbutyl)thio)methyl)-, 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of quinazoline, 4-methyl-2-(((3-methylbutyl)thio)methyl)-, 3-oxide involves several steps. One common method is the reaction of 2-acetamidobenzoic acid with an amine in the presence of phosphorous trichloride to yield 2-methyl-3-phenylquinazolin-4(3H)-one . This intermediate can then be further modified to introduce the 3-oxide functionality and the 4-methyl-2-(((3-methylbutyl)thio)methyl) substituent. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production and higher yields.
Chemical Reactions Analysis
Quinazoline, 4-methyl-2-(((3-methylbutyl)thio)methyl)-, 3-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and acetic anhydride . For example, the highly acidic proton of the methyl group at the C-4 position can promote acetoxylation to ester derivatives when treated with acetic anhydride under reflux . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as an intermediate in the synthesis of various quinazoline analogues and ring-expanded derivatives . In biology and medicine, it has been studied for its potential anti-cancer, anti-tuberculosis, anti-hypertensive, anti-bacterial, anti-inflammatory, and anti-malarial properties . Its unique structure allows it to interact with different biological targets, making it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of quinazoline, 4-methyl-2-(((3-methylbutyl)thio)methyl)-, 3-oxide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth, thereby exerting its anti-cancer or anti-bacterial effects.
Comparison with Similar Compounds
Quinazoline, 4-methyl-2-(((3-methylbutyl)thio)methyl)-, 3-oxide can be compared with other quinazoline derivatives such as prazosin, doxazosin, erlotinib, and gefitinib . These compounds share a similar quinazoline core but differ in their substituents and specific biological activities. For instance, prazosin and doxazosin are used to treat benign prostatic hyperplasia and post-traumatic stress disorder, while erlotinib and gefitinib are used for treating lung and pancreatic cancers
Properties
CAS No. |
6327-38-4 |
|---|---|
Molecular Formula |
C15H20N2OS |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-methyl-2-(3-methylbutylsulfanylmethyl)-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C15H20N2OS/c1-11(2)8-9-19-10-15-16-14-7-5-4-6-13(14)12(3)17(15)18/h4-7,11H,8-10H2,1-3H3 |
InChI Key |
HOFGXXTVLSOQFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)CSCCC(C)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


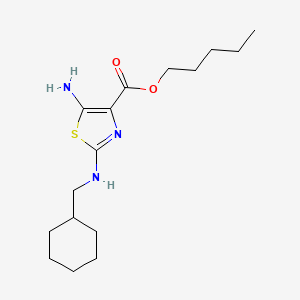
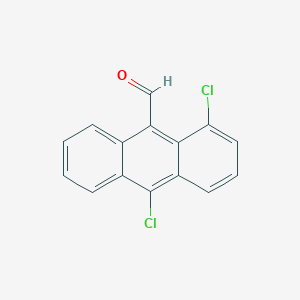
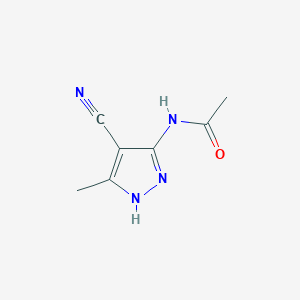
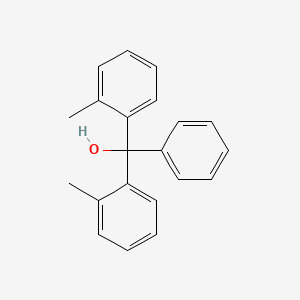
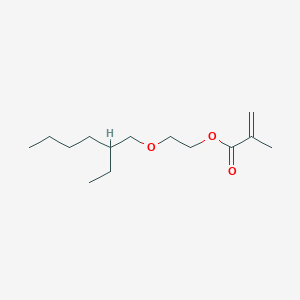

![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)
![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)

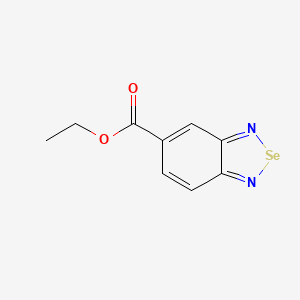
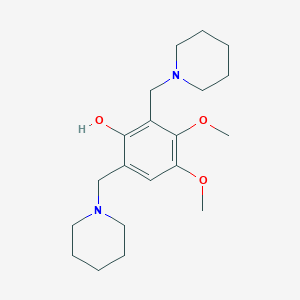
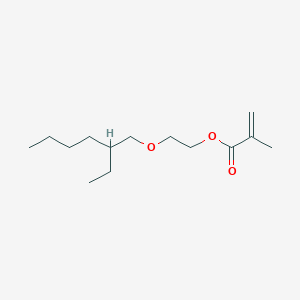
![[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14730089.png)
